molecular formula C11H9ClN2O B8659627 4-(4-chlorophenyl)-2-methylpyrazole-3-carbaldehyde

4-(4-chlorophenyl)-2-methylpyrazole-3-carbaldehyde

Cat. No.: B8659627
M. Wt: 220.65 g/mol
InChI Key: QRBZNQIZKFJDHM-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-methylpyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring, which is further substituted with a methyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-methylpyrazole-3-carbaldehyde typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-methylpyrazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-chlorophenyl)-2-methylpyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-methylpyrazole-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-2-methylpyrazole-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-methylpyrazole-3-carbaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-14-11(7-15)10(6-13-14)8-2-4-9(12)5-3-8/h2-7H,1H3

InChI Key

QRBZNQIZKFJDHM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=CC=C(C=C2)Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde (0.500 g), 4-chlorophenylboronic acid (0.455 g), tetrabutylammonium bromide (0.853 g), potassium carbonate (0.914 g) and palladium acetate (0.030 g) were stirred together in 5 mL of water and heated to 45° C. After stirring for 2.5 hours, the reaction was diluted with ethyl acetate (75 mL) and washed with water (25 mL), brine (50 mL), dried over magnesium sulfate, filtered and concentrated to give the crude material. The solid was chromatographed over silica gel (SF40-80) eluted using a gradient of 5% to 25% ethyl acetate/hexanes over 30 minutes.
Quantity
0.5 g
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reactant
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0.455 g
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reactant
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0.914 g
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0.853 g
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catalyst
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5 mL
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0.03 g
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75 mL
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solvent
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Synthesis routes and methods II

Procedure details

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